molecular formula C18H14ClNO4 B2852974 Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate CAS No. 477498-96-7

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2852974
CAS No.: 477498-96-7
M. Wt: 343.76
InChI Key: YVSOVMSIOCJTNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound with a complex structure that includes a benzofuran ring, an ethyl ester group, and a 2-chlorobenzamido substituent

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that this compound has significant effects at the molecular and cellular levels . These effects could include alterations in enzyme activity, changes in cellular signaling, and impacts on cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 3-amino-2-benzofurancarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-bromobenzamido)benzofuran-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogen atoms.

Properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOVMSIOCJTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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